molecular formula C15H18O B12573272 (1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 185256-83-1

(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B12573272
CAS No.: 185256-83-1
M. Wt: 214.30 g/mol
InChI Key: CWTMBECNBUFYPE-RISCZKNCSA-N
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Description

(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound with a unique structure that includes multiple methyl groups and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core and the introduction of methyl groups. Common synthetic routes may involve Friedel-Crafts alkylation reactions, where an aromatic compound is alkylated using an alkyl halide in the presence of a strong Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl core, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific arrangement of methyl groups and the biphenyl core, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications where specific structural features are required.

Properties

CAS No.

185256-83-1

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

(4S,5S)-2,3,4-trimethyl-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C15H18O/c1-10-11(2)14(9-15(16)12(10)3)13-7-5-4-6-8-13/h4-8,11,14H,9H2,1-3H3/t11-,14+/m1/s1

InChI Key

CWTMBECNBUFYPE-RISCZKNCSA-N

Isomeric SMILES

C[C@H]1[C@H](CC(=O)C(=C1C)C)C2=CC=CC=C2

Canonical SMILES

CC1C(CC(=O)C(=C1C)C)C2=CC=CC=C2

Origin of Product

United States

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